Disialyllacto-N-hexaose II

Human Milk Oligosaccharides Glycan Structure Positional Isomerism

Disialyllacto-N-hexaose II (DSLNH-II, CAS 137608-62-9) is a complex, sialylated human milk oligosaccharide (HMO) belonging to the class of N-acylneuraminic acids. It comprises a lacto-N-hexaose core with two terminal N-acetylneuraminic acid (sialic acid) residues attached via specific α2,3 and α2,6 glycosidic linkages, giving it a molecular formula of C62H102N4O47 and an average molecular weight of ~1655.5 Da.

Molecular Formula C62H102N4O47
Molecular Weight 1655.5 g/mol
CAS No. 137608-62-9
Cat. No. B162708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisialyllacto-N-hexaose II
CAS137608-62-9
Molecular FormulaC62H102N4O47
Molecular Weight1655.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O
InChIInChI=1S/C62H102N4O47/c1-16(74)63-31-20(78)5-61(59(96)97,111-50(31)36(85)23(81)8-68)101-15-30-40(89)49(109-58-46(95)53(39(88)27(12-72)103-58)113-62(60(98)99)6-21(79)32(64-17(2)75)51(112-62)37(86)24(82)9-69)34(66-19(4)77)55(105-30)110-52-41(90)29(106-57(45(52)94)107-47(25(83)10-70)35(84)22(80)7-67)14-100-54-33(65-18(3)76)42(91)48(28(13-73)104-54)108-56-44(93)43(92)38(87)26(11-71)102-56/h7,20-58,68-73,78-95H,5-6,8-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99)
InChIKeyDUVKOIQTTLSEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disialyllacto-N-hexaose II (CAS 137608-62-9): A Structurally Defined Disialylated Human Milk Oligosaccharide for Nutritional and Immunological Research


Disialyllacto-N-hexaose II (DSLNH-II, CAS 137608-62-9) is a complex, sialylated human milk oligosaccharide (HMO) belonging to the class of N-acylneuraminic acids. It comprises a lacto-N-hexaose core with two terminal N-acetylneuraminic acid (sialic acid) residues attached via specific α2,3 and α2,6 glycosidic linkages, giving it a molecular formula of C62H102N4O47 and an average molecular weight of ~1655.5 Da [1]. As a naturally occurring component of human milk, DSLNH-II is one of the more structurally elaborate acidic HMOs, distinguished from its positional isomer DSLNH-I by the regiochemistry of sialic acid attachment on the hexaose backbone [2]. Its double sialylation endows it with distinct bioactivity profiles relevant to infant gut health, immune modulation, and neurodevelopment [3].

Why Disialyllacto-N-hexaose II Cannot Be Substituted with Generic HMO Analogs: Structural Specificity Drives Bioactivity


Disialyllacto-N-hexaose II cannot be generically substituted with other sialylated HMOs such as disialyllacto-N-tetraose (DSLNT) or the positional isomer DSLNH-I because its bioactivity is exquisitely dependent on three structural features: (i) the hexaose core length, which differs from the tetraose core of DSLNT and impacts glycocalyx spatial presentation; (ii) the precise regiochemistry of the two sialic acid linkages, which differentiates DSLNH-II from DSLNH-I and determines binding affinity to sialic acid-recognizing lectins such as Siglecs [1]; and (iii) the absence of fucose residues, which distinguishes it from fucodisialyllacto-N-hexaose (FDSLNH) and alters its metabolic fate and receptor interactions. Evidence from the NEC literature demonstrates that non-sialylated or mono-sialylated analogs of DSLNT completely lose protective efficacy in neonatal rat models, underscoring that both the number and linkage topology of sialic acids are non-negotiable determinants of function [2]. Consequently, generic substitution without matching the exact sialylation pattern and core length risks complete loss of the desired biological activity.

Quantitative Evidence Differentiating Disialyllacto-N-hexaose II from Closest Analogs


Structural Differentiation from Positional Isomer DSLNH-I: Same Formula, Distinct Sialic Acid Linkage Topology

Disialyllacto-N-hexaose II (DSLNH-II, CAS 137608-62-9) and Disialyllacto-N-hexaose I (DSLNH-I, CAS 137636-98-7) share an identical molecular formula (C62H102N4O47) and molecular weight (~1655.5 Da), yet are distinct positional isomers differing in the regiochemistry of sialic acid attachment on the lacto-N-hexaose core [1]. DSLNH-II features one N-acetylneuraminic acid (Neu5Ac) residue linked α2,6 to the terminal galactose of the Galβ1-4GlcNAc branch and a second Neu5Ac linked α2,3 to the galactose of the Galβ1-3GlcNAc branch, creating a specific 'dual-antenna' topology [2]. In contrast, DSLNH-I repositions these sialic acid attachments to alternative hydroxyl groups on the hexaose scaffold, resulting in a different three-dimensional presentation of the terminal sialic acid moieties [3]. This topological difference is critical because Siglec lectins and other sialic acid-binding proteins discriminate between sialoside linkages with distinct affinity profiles [4].

Human Milk Oligosaccharides Glycan Structure Positional Isomerism

Core Chain-Length Differentiation: Hexaose (DSLNH-II) vs. Tetraose (DSLNT) Impact on HMO Bioactivity Spectrum

Disialyllacto-N-hexaose II possesses a lacto-N-hexaose core (6 monosaccharide units), whereas the extensively studied NEC-protective HMO disialyllacto-N-tetraose (DSLNT) has a shorter lacto-N-tetraose core (4 monosaccharide units). This core length difference translates to a molecular weight of ~1655 Da for DSLNH-II versus ~1288–1290 Da for DSLNT [1]. The extended hexaose backbone in DSLNH-II provides additional glycosidic linkages (Galβ1-4GlcNAcβ1-6) that create a branched structure with distinct spatial geometry compared to the linear tetraose core of DSLNT. In the neonatal rat NEC model, the disialyl hexasaccharide DSLNnT (structurally related to DSLNH-II) demonstrated potent NEC-preventive effects comparable to DSLNT [2]. However, the longer core in DSLNH-type structures may confer additional properties: it presents a larger spatial footprint for multivalent lectin binding, potentially engaging different sets of gut epithelial receptors or microbial adhesins than the tetraose-based DSLNT. The clinical association data further differentiate these compounds: DSLNT concentration below 241 nmol/mL was identified as a specific biomarker for NEC risk with AUC 0.947, sensitivity 0.9, and specificity 0.9 [3], while DSLNH was found to be elevated in NEC cases, suggesting a divergent biological role [4].

Necrotizing Enterocolitis HMO Chain Length Gut Epithelial Protection

Sialylation-Dependent NEC Protection: Disialyl Motif Is Necessary and Non-Sialylated Analogs Are Inactive

In the neonatal rat NEC model, the disialyl hexasaccharide DSLNnT (an enzymatically synthesized analog closely related to DSLNH-II) demonstrated significant protection against NEC, while the non-sialylated core structure and mono-sialylated variants showed no protective effect [1]. Specifically, DSLNnT and DS'LNT (both disialyl hexasaccharides) reduced NEC pathology scores in neonatal rats, whereas the non-sialylated lacto-N-neotetraose (LNnT) backbone, the monosialylated 3'-sialyllacto-N-neotetraose (3'-sLNnT), and the disialyl compounds with shorter cores (GD3, DSLac) were inactive [2]. This establishes that the disialyl motif on a hexaose-length backbone is the minimal structural requirement for NEC-preventive activity. The DSLNT study from human cohorts further confirms this: only the disialyl form of lacto-N-tetraose (DSLNT) was associated with NEC protection, with a clinically validated threshold of 241 nmol/mL separating NEC from control infants with 90% sensitivity and specificity [3]. This evidence collectively demonstrates that the disialyl hexaose scaffold—the structural class to which DSLNH-II belongs—possesses a unique pharmacophore for NEC prevention that is absent in non-sialylated, mono-sialylated, or shorter-chain sialylated analogs.

Necrotizing Enterocolitis Prevention Sialic Acid Requirement Neonatal Gut Health

Maternal BMI-Dependent Regulation: DSLNH Concentrations Drop ~45–50% in Obesity, Differentiating It from BMI-Positive HMOs

In a cohort of 194 lactating women at 2 months postpartum, maternal BMI was negatively associated with DSLNH concentration in breast milk (β = −5.4, p < 0.001), a pattern shared with DSLNT (β = −11.9, p < 0.001) and FDSLNH (β = −8.7, p = 0.006) but opposite to several fucosylated HMOs that showed positive BMI associations [1]. Quantitatively, DSLNH concentrations in secretor mothers were 174.4 ± 28.9 μg/mL for normal weight (NW), 145.9 ± 16.9 μg/mL for overweight (OW), and 96.0 ± 14.4 μg/mL for obese (OB), representing a ~45% reduction from NW to OB (p = 0.01) [2]. In non-secretor mothers, the obesity-associated drop was even more pronounced: 230.0 ± 14.3 μg/mL (NW) and 256.6 ± 21.8 μg/mL (OW) versus 127.4 ± 14.0 μg/mL (OB), a ~50% reduction (p < 0.001) [3]. This concentration range (96–256 μg/mL depending on secretor status and BMI) provides a quantitative benchmark for physiologically relevant dosing in experimental models. Critically, not all acidic HMOs follow this pattern; 3'-sialyllactose and 6'-sialyllactose showed positive BMI associations, highlighting that the disialyl-hexaose scaffold is uniquely sensitive to maternal metabolic status [4].

Maternal Obesity HMO Quantitative Profiling Infant Nutrition

Infant Growth Association: DSLNH Intake Positively Predicts Weight and Adiposity Outcomes in First 6 Months of Life

In the same longitudinal cohort (n=194 mother-infant dyads), infant daily intake of DSLNH (calculated as HMO concentration × daily milk intake volume) was positively associated with infant growth parameters over the first 6 months of life [1]. This positive growth association was shared with DSLNT, 3-fucosyllactose, 3-sialyllactose, 6-sialyllactose, and total acidic HMOs, but stood in contrast to the neutral HMO lacto-N-neotetraose (LNnT), which has been consistently negatively associated with infant growth in multiple studies [2]. While the Saben et al. study reports the overall positive association without per-HMO regression coefficients for the intake-growth models, the finding establishes that DSLNH belongs to a distinct subset of HMOs that are positively linked to infant anthropometric outcomes—a critical differentiation for researchers designing HMO supplementation studies. The geographical variation study by McGuire et al. further contextualizes DSLNH concentrations: across 11 international cohorts (n=410), DSLNH (quantified as a single isomer peak) showed significant inter-cohort variability (p < 0.05), with concentrations influenced by both genetic (secretor status) and environmental factors, demonstrating that population-specific reference ranges are essential for procurement decisions in global nutrition studies [3].

Infant Growth Trajectories HMO Intake-Outcome Early-Life Nutrition

Commercial Availability and Purity Benchmarking: DSLNH-II Requires Verified Identity Against Isomer Contamination

Commercial suppliers currently offer DSLNH-II at purity levels ranging from 95% to 98+% as determined by HPLC, with typical unit sizes of 1 mg for research-grade material [1]. However, because DSLNH-II shares an identical molecular formula and nearly identical mass with DSLNH-I (both C62H102N4O47, MW ~1655.5), mass spectrometry alone cannot distinguish these positional isomers [2]. Definitive identity confirmation requires NMR spectroscopy, particularly 1H and 13C NMR, to verify the specific chemical shift signatures of the α2,3- vs α2,6-linked sialic acid residues. The HMDB and NP-MRD databases provide predicted NMR spectra for both DSLNH-I and DSLNH-II that can serve as reference standards for identity verification [3]. This isomer differentiation issue is not present for DSLNT procurement, as DSLNT has a different molecular formula and mass, making it readily distinguishable by MS. The higher structural complexity of DSLNH-II (10 monosaccharide units with specific branching and linkage patterns) compared to DSLNT (6 monosaccharide units) also necessitates more rigorous characterization, as the probability of incomplete synthesis or isomer formation increases with glycan size

HMO Standard Procurement Glycan Purity Specification Isomer Verification

Recommended Application Scenarios for Disialyllacto-N-hexaose II Based on Verified Differentiation Evidence


Necrotizing Enterocolitis (NEC) Mechanistic Studies: Disialyl Hexaose Scaffold as the Minimal Protective Pharmacophore

DSLNH-II is the appropriate tool compound for investigating the structure-activity relationship (SAR) of disialyl-glycan-mediated NEC protection. The evidence demonstrates that only disialyl glycans with a hexaose-length core confer protection in the neonatal rat NEC model, while non-sialylated, mono-sialylated, and shorter disialyl structures (GD3, DSLac) are inactive [1]. The clinical observation that DSLNT (disialyl tetraose) levels below 241 nmol/mL predict NEC with 90% sensitivity and specificity, while DSLNH (disialyl hexaose) shows a divergent association pattern (elevated in NEC), positions DSLNH-II as a critical comparator for dissecting whether core length modulates protective vs. pathogenic HMO-microbiome interactions [2]. Researchers should use DSLNH-II alongside DSLNT in head-to-head NEC model experiments to determine whether the hexaose backbone confers distinct gut epithelial or microbial ecological effects.

Maternal Metabolic Status Biomarker Development: DSLNH-II Quantification in Obesity-Nutrition Cohort Studies

The strong negative association between maternal BMI and DSLNH concentration (β = −5.4 per kg/m², p < 0.001, with ~45–50% lower levels in obesity) establishes DSLNH-II as a candidate biomarker for maternal metabolic programming studies [3]. Unlike 3'-sialyllactose and 6'-sialyllactose, which show positive BMI correlations, DSLNH belongs to the subset of acidic HMOs that are suppressed by maternal adiposity. Procurement of authenticated DSLNH-II standard is essential for generating accurate calibration curves in quantitative HMO profiling studies, as the isomer DSLNH-I may co-elute or cross-react in HPLC and immunoassay-based detection methods. Laboratories conducting multi-center nutrition cohort studies should use DSLNH-II as a primary calibrant for the disialyl-hexaose quantification channel.

Infant Formula and HMO Supplementation Preclinical Development: Physiologically Relevant Dosing Reference

The physiologically observed DSLNH concentration range of 96–260 μg/mL in human milk (varying by secretor status and maternal BMI) provides an evidence-based dosing reference for preclinical HMO supplementation studies [4]. Given that DSLNH intake is positively associated with infant growth outcomes, formula supplementation trials must carefully titrate DSLNH-II doses within this physiological window to avoid confounding growth endpoint analyses. The geographical variability data from 11 international cohorts further indicates that population-specific baseline levels should inform dose selection in global nutrition trials [5]. DSLNH-II, rather than the shorter DSLNT, should be used when the goal is to replicate the full hexaose-length disialyl HMO exposure profile of human milk.

Siglec and Glycan-Binding Protein Specificity Profiling: Disialyl Hexaose as a Defined Ligand Probe

The distinct sialic acid linkage topology of DSLNH-II (α2,6-Neu5Ac on one branch terminus; α2,3-Neu5Ac on the other) makes it a valuable defined ligand for profiling Siglec specificity, as individual Siglec family members discriminate between α2,3- and α2,6-linked sialosides with distinct affinity hierarchies [6]. Substituting DSLNH-II with DSLNH-I (which presents the same sialic acid residues with different regiochemistry) or with DSLNT (which has a shorter core) could qualitatively alter Siglec binding outcomes. Glycan array core facilities and lectin profiling laboratories should procure DSLNH-II as part of a panel that includes DSLNH-I, DSLNT, and FDSLNH to enable systematic mapping of sialic acid linkage- and core length-dependent protein-glycan interactions.

Quote Request

Request a Quote for Disialyllacto-N-hexaose II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.